molecular formula C16H25BN2O3 B1318677 N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide CAS No. 532391-30-3

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide

Cat. No. B1318677
CAS RN: 532391-30-3
M. Wt: 304.2 g/mol
InChI Key: JTGWGXPOGSUYCT-UHFFFAOYSA-N
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Description

“N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide” is a chemical compound with the empirical formula C17H27BN2O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1cnc (NC (=O)C (C) (C)C)c (c1)B2OC (C) (C)C (C) (C)O2 . The InChI key is PBTBPBSYLWBMPY-UHFFFAOYSA-N . For a detailed molecular structure analysis, computational chemistry software like Gaussian09 can be used .


Physical And Chemical Properties Analysis

This compound is a solid . The molecular weight is 318.22 . For a detailed analysis of physical and chemical properties, it is recommended to use computational chemistry software .

Scientific Research Applications

1. Structural and Conformational Analysis

  • N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide and related compounds have been used in structural and conformational analyses. These compounds are obtained through substitution reactions and their structures are confirmed using various spectroscopy techniques and X-ray diffraction. Density Functional Theory (DFT) is employed to calculate molecular structures, providing insights into their physicochemical properties (Huang et al., 2021).

2. Boronic Ester Synthesis and Analysis

  • These compounds are also significant in the synthesis of boronic ester intermediates. They play a crucial role in the preparation of various active agents, particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. This method is crucial for the pharmaceutical industry and for the synthesis of medicinally important compounds (Sanghavi et al., 2022).

3. Advanced Material Development

  • In the field of materials science, these compounds are utilized for developing deeply colored polymers with specific molecular weights and solubility in common organic solvents. Such polymers have potential applications in various technological and industrial contexts (Welterlich et al., 2012).

4. Electrophilic Reaction Studies

  • These compounds are studied for their behavior towards active electrophilic compounds. The studies focus on understanding their nucleophilic behavior and reactions with various electrophiles, which is crucial for developing new chemical reactions and synthesis pathways (Al-Romaizan, 2019).

Safety and Hazards

This compound has been classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301 . The precautionary statements include P301 + P310 . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

2,2-dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O3/c1-14(2,3)13(20)19-12-11(9-8-10-18-12)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGWGXPOGSUYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590313
Record name 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide

CAS RN

532391-30-3
Record name 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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